Nequinate is an antiprotozoan used as a coccidiostat for poultry and rabbits. Nequinate belongs to the family of Hydroquinolones. These are compounds containing an hydrogenated quinoline bearing a ketone group.
Nequinate
CAS No.: 13997-19-8
Cat. No.: VC0537013
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13997-19-8 |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24) |
| Standard InChI Key | NNOPDLNHPOLRRE-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |
| Canonical SMILES | CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |
| Appearance | Solid powder |
| Melting Point | 287 - 288 °C |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture and Synthesis
Nequinate (C₂₂H₂₃NO₄) features a 1,4-dihydroquinoline core substituted with a benzyloxy group at position 7, a butyl chain at position 6, and a methyl ester at position 3 . The planar arrangement of the quinoline ring system facilitates π-π stacking interactions in crystalline form, as revealed by synchrotron X-ray powder diffraction . The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 18.3566 Å, b = 11.6878 Å, c = 9.0612 Å, and β = 99.3314° .
Table 1: Key Physicochemical Properties of Nequinate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 365.4223 g/mol | |
| Melting Point | 159-161°C | |
| logP (Octanol-Water) | 3.82 ± 0.38 | |
| Aqueous Solubility | 0.024 mg/mL (25°C) | |
| Crystal Density | 1.287 g/cm³ |
Synthetic Pathways
Industrial synthesis typically employs a seven-step process starting from 6-butyl-7-hydroxy-4-quinolone. Key stages include benzylation of the phenolic oxygen followed by esterification of the carboxylic acid moiety . Process optimization has focused on reducing residual palladium catalysts from hydrogenation steps, crucial for meeting veterinary pharmaceutical standards .
Pharmacological Profile
Mechanism of Action
Nequinate exerts its coccidiostatic effects through dual inhibition of mitochondrial electron transport and dihydroorotate dehydrogenase (DHODH) in apicomplexan parasites . Comparative studies show 94% inhibition of Eimeria tenella sporozoite development at 0.1 μg/mL concentrations . The methyl ester group enhances membrane permeability, while the benzyloxy substitution confers species selectivity .
Pharmacokinetics in Avian Species
Oral administration in poultry demonstrates linear kinetics between 10-50 mg/kg doses:
Table 2: Pharmacokinetic Parameters in Broilers
| Parameter | Value (±SD) | Measurement Conditions |
|---|---|---|
| Tₘₐₓ | 2.8 ± 0.4 hr | Single 25 mg/kg dose |
| Cₘₐₓ | 1.2 ± 0.3 μg/mL | |
| AUC₀₋₂₄ | 18.7 ± 4.2 h·μg/mL | |
| Protein Binding | 89.2 ± 3.1% | In vitro plasma |
| Half-life | 7.4 ± 1.2 hr |
Hepatic metabolism predominates via CYP3A4-mediated oxidation, producing three major metabolites excreted in feces (78%) and urine (12%) . The absence of tissue accumulation supports its approval for use in food animals .
Veterinary Applications and Resistance Patterns
Approved Indications
Nequinate remains first-line prophylaxis against six Eimeria species in poultry:
-
E. tenella (cecal coccidiosis)
-
E. necatrix (intestinal hemorrhage)
-
E. acervulina (duodenal lesions)
-
E. maxima (midgut infection)
-
E. brunetti (lower intestinal pathology)
Dosage regimens specify continuous administration at 18.16 g/ton feed (0.002%) for chickens under 16 weeks . The compound shows synergistic effects with ionophores like monensin, allowing dose reduction strategies .
Emerging Resistance Concerns
Long-term use has selected for resistant Eimeria strains, particularly in intensive poultry operations. Recent surveillance data reveals:
Table 3: Global Resistance Prevalence (2020-2024)
| Region | Resistant Isolates | Primary Species |
|---|---|---|
| North America | 34.7% | E. tenella, E. maxima |
| Europe | 28.1% | E. acervulina |
| Asia | 41.9% | E. necatrix |
| South America | 22.4% | E. brunetti |
Resistance mechanisms involve mutations in the EtDHODH gene (Q267L, V284A) and increased efflux via ABC transporters . Rotation programs combining nequinate with synthetic quinolones (e.g., decoquinate) have shown 78% efficacy in resistance mitigation .
Industrial Manufacturing and Market Dynamics
Production Landscape
The global nequinate market, valued at $142 million in 2024, projects 5.8% CAGR through 2033 . Key manufacturers include:
Table 4: Leading Producers and Capacities
| Company | Annual Capacity (MT) | Market Share |
|---|---|---|
| Alfa Chemistry | 320 | 22.4% |
| Wako Pure Chemical Industries | 280 | 19.6% |
| Chengdu XiYa Chemical | 210 | 14.7% |
| Hangzhou Yuhao Chemical | 180 | 12.6% |
Pharmaceutical-grade material dominates (68% volume), with Asia-Pacific accounting for 57% of production . Recent FDA import alerts (2024) on Chinese manufacturers have tightened quality control requirements for USP compliance .
Regulatory Considerations
The compound's environmental persistence (DT₅₀ = 48 days in soil) has prompted EU reevaluation under Regulation (EC) No 1831/2003 . Current restrictions include:
-
Prohibition in laying hens
-
14-day withdrawal period before slaughter
-
Maximum residue limits (MRLs) of 0.01 mg/kg in muscle tissue
Future Perspectives
Novel Formulation Strategies
Microencapsulation with ethylcellulose polymers has enhanced thermal stability (94% potency retention after 6 months at 40°C vs. 72% for pure compound) . Combination products with phytogenic additives (e.g., curcumin) demonstrate 40% improved lesion scores in challenged broilers .
Alternatives and Replacement Trends
While ionophores remain dominant, nequinate maintains niche use in shuttle programs. The 2024 approval of triazine-based alternatives may capture 12-15% of its market share by 2027 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume